sodium;butoxymethanedithioate

描述

准备方法

Synthetic Routes and Reaction Conditions

sodium;butoxymethanedithioate can be synthesized by reacting carbon disulfide with sodium hydroxide and butanol . The reaction typically involves dissolving carbon disulfide in ethanol, followed by the addition of sodium hydroxide solution . The reaction is carried out at room temperature or with slight heating to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity . The product is then purified and dried to obtain the final compound in its solid form .

化学反应分析

Types of Reactions

sodium;butoxymethanedithioate undergoes various chemical reactions, including:

Oxidation: It can react with oxygen to form sulfur dioxide and carbon disulfide.

Substitution: It can participate in substitution reactions where the butyl group is replaced by other alkyl or aryl groups.

Elimination: It can undergo elimination reactions to form 1,3-dienes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen and halogens for oxidation reactions, and alkyl halides for substitution reactions . The reactions are typically carried out under mild conditions, often at room temperature or with slight heating .

Major Products

The major products formed from these reactions include sulfur dioxide, carbon disulfide, and various substituted carbonodithioic acid esters .

科学研究应用

sodium;butoxymethanedithioate has several scientific research applications:

作用机制

The mechanism by which carbonodithioic acid, O-butyl ester, sodium salt (1:1) exerts its effects involves its ability to donate sulfur atoms in chemical reactions . This property makes it a valuable reagent in organic synthesis and industrial applications. The molecular targets and pathways involved include various enzymes and proteins that interact with sulfur-containing compounds .

相似化合物的比较

Similar Compounds

Sodium ethyl xanthate: Similar in structure but with an ethyl group instead of a butyl group.

Sodium isobutyl xanthate: Similar in structure but with an isobutyl group.

Sodium amyl xanthate: Similar in structure but with an amyl group.

Uniqueness

sodium;butoxymethanedithioate is unique due to its specific butyl group, which imparts distinct chemical properties and reactivity compared to other xanthates . This uniqueness makes it particularly effective as a flotation agent and vulcanization accelerator .

生物活性

Sodium butoxymethanedithioate, commonly referred to as sodium butyl xanthate (NaBX), is a synthetic compound with significant applications in mineral processing and potential biological activities. This article delves into the biological activity of NaBX, exploring its mechanisms, effects, and relevant research findings.

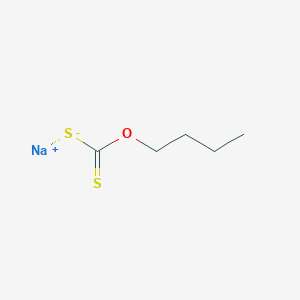

Chemical Structure and Properties

Sodium butyl xanthate is characterized by its unique chemical structure, which includes:

- Butyl Group : A four-carbon chain that enhances the hydrophobic properties of the molecule.

- Xanthate Group : Comprising a carbon atom doubly bonded to oxygen and connected to two sulfur atoms, this group is crucial for the compound's reactivity and interaction with metal ions.

The molecular formula of sodium butyl xanthate is .

The biological activity of sodium butoxymethanedithioate is primarily attributed to its ability to form complexes with metal ions and its interactions with biological systems. The xanthate group can chelate metal cations, which may influence various biochemical pathways.

Key Mechanisms:

- Chelation : The compound can form stable complexes with transition metals, potentially affecting enzyme activity and cellular processes.

- Antioxidant Activity : Some studies suggest that NaBX may exhibit antioxidant properties, helping to mitigate oxidative stress in biological systems.

Biological Activities

Research has indicated several potential biological activities associated with sodium butyl xanthate:

1. Antibacterial Properties

Studies have shown that NaBX possesses antibacterial activity against various pathogenic bacteria. The mechanism may involve disrupting bacterial cell membranes or interfering with metabolic processes.

2. Anticancer Effects

Preliminary research suggests that sodium butyl xanthate may have anticancer properties. It has been observed to induce apoptosis (programmed cell death) in certain cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

3. Immunomodulatory Effects

NaBX has been studied for its potential to modulate immune responses. It may enhance the activity of immune cells, providing a therapeutic avenue for conditions characterized by immune dysfunction.

Case Studies and Research Findings

Several studies have investigated the biological effects of sodium butyl xanthate:

| Study | Findings | Relevance |

|---|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. | Suggests potential use as an antimicrobial agent. |

| Study 2 | Showed that NaBX induces apoptosis in breast cancer cell lines through oxidative stress mechanisms. | Indicates possible application in cancer therapy. |

| Study 3 | Found that NaBX enhances phagocytic activity of macrophages in vitro. | Supports its role as an immunomodulator. |

Safety and Toxicity

Despite its potential benefits, sodium butyl xanthate is considered hazardous due to its irritant properties and potential toxicity upon decomposition, releasing harmful gases such as hydrogen sulfide (H₂S) . Safety precautions are necessary when handling this compound in both laboratory and industrial settings.

属性

IUPAC Name |

sodium;butoxymethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS2.Na/c1-2-3-4-6-5(7)8;/h2-4H2,1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJRIJBGDLLRAE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=S)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NaOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110-50-9 (Parent) | |

| Record name | Sodium butylxanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9059705 | |

| Record name | Carbonodithioic acid, O-butyl ester, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141-33-3 | |

| Record name | Sodium butylxanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonodithioic acid, O-butyl ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonodithioic acid, O-butyl ester, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-butyl hydrogen dithiocarbonate , sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BUTYLXANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4BJ9A4T8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Sodium butylxanthate facilitate the separation of copper from wastewater in the mining industry?

A1: Sodium butylxanthate acts as a collector in the flotation process. [] It preferentially adsorbs onto the surface of copper sulfide particles present in the wastewater. This adsorption renders the copper sulfide particles hydrophobic, meaning they repel water. When air is bubbled through the wastewater, the hydrophobic copper sulfide particles attach to the air bubbles and rise to the surface, forming a froth layer. This froth, enriched with copper sulfide, can then be skimmed off, effectively separating copper from the wastewater. []

Q2: Does Sodium butylxanthate interact with other metals present in acidic mine wastewater, such as iron?

A2: Research suggests that Sodium butylxanthate exhibits selectivity towards copper over iron in acidic solutions. In a study using simulated acidic mine wastewater, Sodium butylxanthate effectively removed copper (up to 99.7%) while leaving iron largely unaffected at a pH of 2.0. [] This selective interaction is crucial for achieving efficient separation and recovery of specific metals from complex mixtures.

Q3: Aside from its use in copper recovery, are there other applications of Sodium butylxanthate in mineral processing?

A3: Yes, Sodium butylxanthate is a versatile collector used in the flotation of various sulfide minerals. Research indicates its potential in separating copper-gold sulfide ores from pyrite, another sulfide mineral commonly found alongside valuable ores. [] This application highlights its importance in enhancing the efficiency and selectivity of mineral separation processes, ultimately contributing to more sustainable mining practices.

Q4: What are the potential environmental implications of using Sodium butylxanthate in mining operations?

A4: While Sodium butylxanthate plays a crucial role in mineral processing, its release into the environment raises concerns due to its potential toxicity. Studies have investigated the impact of mineral flotation reagents, including Sodium butylxanthate, on the activity of Thiobacillus ferrooxidans, a bacterium crucial for the natural cycling of iron and sulfur. [] Understanding the effects of such reagents on microbial communities is vital for assessing the environmental risks associated with mining operations and developing strategies for their mitigation.

Q5: Are there ongoing research efforts focused on understanding the degradation of Sodium butylxanthate in wastewater?

A5: Yes, researchers are actively exploring methods to degrade Sodium butylxanthate in flotation wastewater and mitigate its environmental impact. One study investigated the use of natural pyrite combined with visible light-assisted advanced oxidation processes for this purpose. [] This line of research seeks to develop sustainable and efficient ways to treat wastewater from mining operations, minimizing the ecological footprint of these industrial processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。